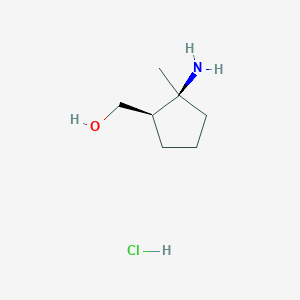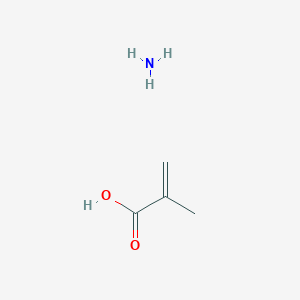
N-(p-Hydroxyphenyl)-L-glutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(p-Hydroxyphenyl)-L-glutamine is a compound that features a phenolic hydroxyl group attached to a benzene ring, which is further connected to an L-glutamine moiety
Aplicaciones Científicas De Investigación
N-(p-Hydroxyphenyl)-L-glutamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials with specific properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Hydroxyphenyl)-L-glutamine typically involves the reaction of p-aminophenol with L-glutamine under specific conditions. One common method includes the use of chloracetic acid as a reagent to facilitate the formation of the desired compound . The reaction is usually carried out in a solvent such as water or ethanol, and the pH is adjusted to optimize the yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps to purify the compound, such as recrystallization or chromatography, to ensure high purity and quality for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(p-Hydroxyphenyl)-L-glutamine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted phenolic derivatives.
Mecanismo De Acción
The mechanism of action of N-(p-Hydroxyphenyl)-L-glutamine involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their activity. The compound may also influence cellular signaling pathways and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
p-Hydroxyphenylglycine: Shares the phenolic hydroxyl group but differs in the amino acid moiety.
p-Hydroxyphenylalanine: Similar structure but with an alanine moiety instead of glutamine.
p-Hydroxyphenylacetic acid: Contains a phenolic hydroxyl group but with an acetic acid moiety.
Uniqueness
N-(p-Hydroxyphenyl)-L-glutamine is unique due to its specific combination of a phenolic hydroxyl group and an L-glutamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
30382-24-2 |
|---|---|
Fórmula molecular |
C11H14N2O4 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-(4-hydroxyanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C11H14N2O4/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(14)4-2-7/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17)/t9-/m0/s1 |
Clave InChI |
LOTUEIYQWILGCV-VIFPVBQESA-N |
SMILES isomérico |
C1=CC(=CC=C1NC(=O)CC[C@@H](C(=O)O)N)O |
SMILES |
C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)O |
SMILES canónico |
C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)O |
melting_point |
231.5°C |
| 30382-24-2 | |
Descripción física |
Solid |
Sinónimos |
gamma-ghb; gamma-l-glutaminyl-4-hydroxybenzene; n-(4-hydroxyphenyl)-l-glutamin; GHB(RG); 4-(L-γ-Glutamylamino)phenol; N5-(4-Hydroxyphenyl)-L-glutamine; L-Glutamine, N-(4-hydroxyphenyl)-; N-(4-Hydroxyphenyl)-L-glutamine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


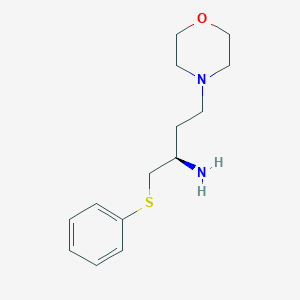


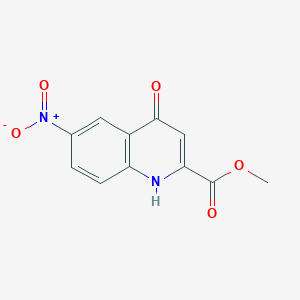



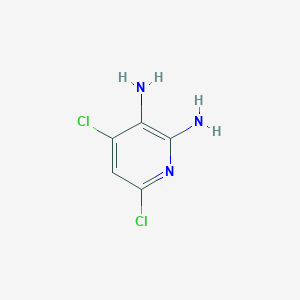
![2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B35757.png)
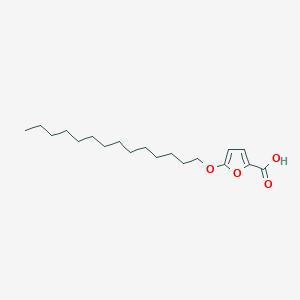

![2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B35820.png)
